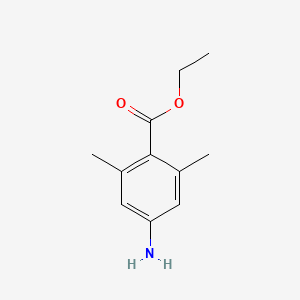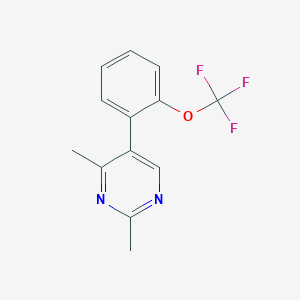
Dimethyl 2-cyanoisophthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-cyanoisophthalate is an organic compound with the molecular formula C11H9NO4. It is a derivative of isophthalic acid, where the carboxylic acid groups are esterified with methanol, and one of the aromatic hydrogen atoms is replaced by a cyano group. This compound is of interest due to its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyanoisophthalate can be synthesized through several methods. One common approach involves the esterification of 2-cyanoisophthalic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the reactants in methanol with a strong acid such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or distillation are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Dimethyl 2-cyanoisophthalate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield 2-cyanoisophthalic acid.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic Substitution: Substituted isophthalates depending on the nucleophile used.
Hydrolysis: 2-cyanoisophthalic acid.
Reduction: 2-aminoisophthalate derivatives.
科学的研究の応用
Dimethyl 2-cyanoisophthalate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.
作用機序
The mechanism of action of dimethyl 2-cyanoisophthalate in chemical reactions involves the activation of the cyano and ester groups. The cyano group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The ester groups can undergo hydrolysis or transesterification, providing versatility in synthetic applications. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
類似化合物との比較
Similar Compounds
Dimethyl isophthalate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
Dimethyl terephthalate: Has a different substitution pattern on the aromatic ring, leading to different reactivity and applications.
Dimethyl phthalate: Contains two ester groups but no cyano group, resulting in different chemical behavior.
Uniqueness
Dimethyl 2-cyanoisophthalate is unique due to the presence of both ester and cyano groups, which provide a combination of reactivity and versatility in synthetic applications. The cyano group enhances the compound’s ability to participate in nucleophilic substitution reactions, while the ester groups offer opportunities for hydrolysis and transesterification.
特性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
dimethyl 2-cyanobenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)7-4-3-5-8(9(7)6-12)11(14)16-2/h3-5H,1-2H3 |
InChIキー |
NSCPHKARVJYUAF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC=C1)C(=O)OC)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,5-Bis(1-(8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-2-methylenepiperidin-4-yl)pyridine](/img/structure/B13093861.png)
![benzyl N-[(2R,3R)-3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B13093867.png)







![7-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B13093899.png)

![7-Bromo-1-methyl-4-nitro-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13093914.png)

![2-(2-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B13093943.png)
